N-{[2-(3-hydroxypiperidin-1-yl)pyridin-4-yl]methyl}prop-2-enamide
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Overview
Description
N-{[2-(3-hydroxypiperidin-1-yl)pyridin-4-yl]methyl}prop-2-enamide is a synthetic organic compound characterized by a complex structure that includes a piperidine ring, a pyridine ring, and an amide group. This compound has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[2-(3-hydroxypiperidin-1-yl)pyridin-4-yl]methyl}prop-2-enamide typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine derivatives or by cyclization reactions involving appropriate precursors.
Introduction of the Hydroxyl Group: The hydroxyl group is introduced via hydroxylation reactions, often using oxidizing agents such as osmium tetroxide or potassium permanganate.
Attachment of the Pyridine Ring: The pyridine ring is attached through nucleophilic substitution reactions, where the piperidine derivative reacts with a halogenated pyridine compound.
Formation of the Amide Bond: The final step involves the formation of the amide bond through a condensation reaction between the amine group of the piperidine derivative and the carboxylic acid or its derivative (e.g., an acyl chloride) of the prop-2-enamide.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts can enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in the piperidine ring can undergo oxidation to form a ketone or aldehyde.
Reduction: The double bond in the prop-2-enamide moiety can be reduced to form a saturated amide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, where halogenated derivatives can be replaced by various nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.
Substitution: Nucleophiles like amines, thiols, or alkoxides under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated amides.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-{[2-(3-hydroxypiperidin-1-yl)pyridin-4-yl]methyl}prop-2-enamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
Biologically, this compound has shown potential as a ligand for various receptors, making it a candidate for drug development. Its interactions with biological macromolecules can be studied to understand its effects at the molecular level.
Medicine
In medicine, the compound is being investigated for its potential therapeutic properties. It may act as an inhibitor or activator of specific enzymes or receptors, offering possibilities for treating diseases.
Industry
Industrially, the compound can be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-{[2-(3-hydroxypiperidin-1-yl)pyridin-4-yl]methyl}prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression regulation, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- N-{[2-(4-hydroxypiperidin-1-yl)pyridin-3-yl]methyl}prop-2-enamide
- N-{[2-(3-hydroxypiperidin-1-yl)pyridin-2-yl]methyl}prop-2-enamide
Uniqueness
N-{[2-(3-hydroxypiperidin-1-yl)pyridin-4-yl]methyl}prop-2-enamide is unique due to its specific substitution pattern on the piperidine and pyridine rings, which can influence its binding affinity and specificity for biological targets. This uniqueness can result in distinct biological activities and applications compared to similar compounds.
Conclusion
This compound is a compound of significant interest in various scientific fields. Its complex structure and potential biological activities make it a valuable subject for research in chemistry, biology, medicine, and industry. Understanding its preparation methods, chemical reactions, and applications can pave the way for new discoveries and innovations.
Properties
IUPAC Name |
N-[[2-(3-hydroxypiperidin-1-yl)pyridin-4-yl]methyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O2/c1-2-14(19)16-9-11-5-6-15-13(8-11)17-7-3-4-12(18)10-17/h2,5-6,8,12,18H,1,3-4,7,9-10H2,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZKCXQYABCONPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCC1=CC(=NC=C1)N2CCCC(C2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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